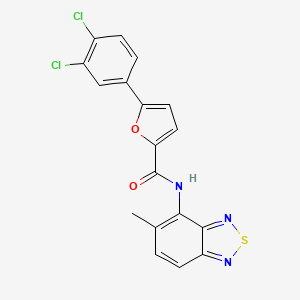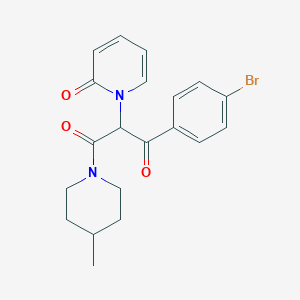![molecular formula C23H17N5O8 B11562336 N-[(1Z)-3-[(2E)-2-(2-hydroxy-3,5-dinitrobenzylidene)hydrazinyl]-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11562336.png)
N-[(1Z)-3-[(2E)-2-(2-hydroxy-3,5-dinitrobenzylidene)hydrazinyl]-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1Z)-1-{N’-[(E)-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(2-HYDROXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxyl, nitro, and hydrazinecarbonyl
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-{N’-[(E)-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(2-HYDROXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.
化学反応の分析
Types of Reactions
N-[(1Z)-1-{N’-[(E)-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(2-HYDROXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and various catalysts. The conditions often involve ambient temperatures and pressures, although some reactions may require more stringent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while reduction reactions can produce different derivatives of the original compound.
科学的研究の応用
N-[(1Z)-1-{N’-[(E)-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(2-HYDROXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new therapeutic agents.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in industrial processes.
作用機序
The mechanism by which N-[(1Z)-1-{N’-[(E)-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(2-HYDROXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
Similar compounds include various derivatives of aniline and hydrazinecarbonyl, such as dichloroanilines and heparinoids .
Uniqueness
N-[(1Z)-1-{N’-[(E)-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(2-HYDROXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C23H17N5O8 |
|---|---|
分子量 |
491.4 g/mol |
IUPAC名 |
N-[(Z)-3-[(2E)-2-[(2-hydroxy-3,5-dinitrophenyl)methylidene]hydrazinyl]-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H17N5O8/c29-20-9-5-4-8-15(20)11-18(25-22(31)14-6-2-1-3-7-14)23(32)26-24-13-16-10-17(27(33)34)12-19(21(16)30)28(35)36/h1-13,29-30H,(H,25,31)(H,26,32)/b18-11-,24-13+ |
InChIキー |
LUAUFLLLVXEMTO-CECYVXGQSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2O)/C(=O)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2O)C(=O)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11562255.png)
![2-(2-Cyanophenoxy)-N'-[(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene]acetohydrazide](/img/structure/B11562262.png)

![5-Chloro-2-ethoxy-1-[(2-ethylimidazolyl)sulfonyl]-4-methylbenzene](/img/structure/B11562269.png)
![2-(4-methylpiperidin-1-yl)-2-oxo-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11562277.png)

![N-{(Z)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-3-methylaniline](/img/structure/B11562283.png)
![2-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B11562296.png)
![4-Methyl-N-(1-{N'-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}-2-phenylethyl)benzene-1-sulfonamide](/img/structure/B11562310.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11562312.png)
![1-[Tert-butyl(prop-2-yn-1-yl)amino]-4-methylpentan-2-ol](/img/structure/B11562313.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11562316.png)
![2-(2-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B11562318.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]butanehydrazide](/img/structure/B11562322.png)
